molecular formula C13H16O2 B2495754 4,4,5,7-Tetramethylchroman-2-one CAS No. 40662-14-4

4,4,5,7-Tetramethylchroman-2-one

Cat. No. B2495754
CAS RN: 40662-14-4
M. Wt: 204.269
InChI Key: SZFAEJMEHIBRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,7-Tetramethylchroman-2-one is a chemical compound with the CAS Number: 40662-14-4 . It has a molecular weight of 204.27 and a linear formula of C13H16O2 . It appears as a white to yellow solid .


Molecular Structure Analysis

The molecular structure of 4,4,5,7-Tetramethylchroman-2-one is represented by the linear formula C13H16O2 . The compound has a molecular weight of 204.27 .

Scientific Research Applications

Antioxidant Activity

“4,4,5,7-Tetramethylchroman-2-one” is a derivative of Trolox, which is known for its strong antioxidant effect . The antioxidant activity of this compound has been evaluated using different assays, and some of the synthesized compounds have shown stronger antioxidant activities than L-ascorbic acid and Trolox .

Neurodevelopmental Damage Reversal

Trolox, from which “4,4,5,7-Tetramethylchroman-2-one” is derived, can reverse manganese-induced neurodevelopmental damage . This suggests potential applications in neurology and developmental biology.

Protection Against Ischemia-Reperfusion Injury

Trolox has been found to protect the hippocampal nerve after ischemia-reperfusion injury . This indicates that “4,4,5,7-Tetramethylchroman-2-one” could potentially be used in similar applications.

Prevention of Lung Damage

Trolox, and by extension “4,4,5,7-Tetramethylchroman-2-one”, can prevent cigarette smoke-induced lung damage . This suggests potential applications in pulmonology and preventive medicine.

Improvement of Arthritis Symptoms

Trolox is used for improving arthritis symptoms . This suggests that “4,4,5,7-Tetramethylchroman-2-one” could potentially be used in the treatment of arthritis.

Quality Improvement of Frozen Semen

Trolox is used to improve the quality of frozen semen . This suggests potential applications of “4,4,5,7-Tetramethylchroman-2-one” in reproductive biology and veterinary medicine.

Pig Embryo Development

Trolox is used in pig embryo development . This suggests potential applications of “4,4,5,7-Tetramethylchroman-2-one” in embryology and animal husbandry.

Cancer Treatment

Trolox is toxic to cancer cells, such as breast cancer and ovarian cancer , and is effective for the treatment of metastatic cancer . This suggests that “4,4,5,7-Tetramethylchroman-2-one” could potentially be used in cancer treatment.

properties

IUPAC Name

4,4,5,7-tetramethyl-3H-chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-8-5-9(2)12-10(6-8)15-11(14)7-13(12,3)4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFAEJMEHIBRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=O)CC2(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017173
Record name 4,4,5,7-Tetramethylchroman-2-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,7-Tetramethylchroman-2-one

CAS RN

40662-14-4
Record name 4,4,5,7-Tetramethylchroman-2-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,5-Dimethylphenol (IIa) (3.2 g, 26.2 mmol), ethyl 3,3-dimethylacrylate (5 mL, 36 mmol, 1.4 eq.) and concentrated sulfuric acid (1.5 mL) were dissolved in anhydrous benzene (30 mL), and the reaction mixture was heated to reflux for 2 h. The reaction mixture was cooled to room temperature and washed successively with water (2×40 mL), 5% aqueous NaHCO3 solution (2×20 mL), brine (2×20 mL) and dried over anhydrous sodium sulfate. After filtering off the desiccant, the solvent was removed under vacuum to obtain a dark brown gummy material. To this gummy material was added anhydrous ether (5 mL) and boiled for 2 min on a steam bath. The title compound, IIIa, (3.34 g, 16.4 mmol, Y: 62.4%) was crystallized out from the mixture upon cooling in an ice bath; mp, 95.8-96.3° C.; 1H-NMR (300 MHz, acetone-d6) δ ppm: 1.41 (6H, s, 4,4-Me2), 2.24 (3H, s, 5-Me), 2.46 (3H, s, 7-Me), 2.61 (2H, s, 3-H2), 6.68 (1H, s, Ar-H), 6.76 (1H, s, Ar-H); MS (Isobutane-DCI) m/e: 205 (M+H)+ ; IR (KBr) ν max: 1770, 1250, 1190, 870 cm-1.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3,5-Dimethylphenol (5.00 g, 0.0409 mol) and methyl 3,3-dimethylacrylate (5.14 g, 0.045 mol) were added to methanesulfonic acid (5 mL) at room temperature followed by heating at 70° for 17 hours. The reaction was cooled, diluted with water (750 mL), extracted with ethyl acetate (2×200 mL) and the combined organic extracts were washed with saturated aqueous sodium hydrogencarbonate (2×100 mL) and brine (50 mL). The organic phase was dried over magnesium sulfate, filtered, and concentrated by rotary evaporation. Purification by silica gel flash chromatography eluting with methylene chloride afforded the title compound as a beige solid (7.73 g, 0.0378 mol, 92%). 1H NMR (300 MHz, CHLOROFORM-D) δ ppm 1.43 (s, 6 H) 2.27 (s, 3 H) 2.46 (s, 3 H) 2.59 (s, 2 H) 6.74 (s, 2 H). MS (DCI) m/z 205 (M+H)+, 222 (M+NH4)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.